molecular formula C15H19N5O2S B2544703 5-Ethyl-2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine CAS No. 2380141-02-4

5-Ethyl-2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B2544703
CAS No.: 2380141-02-4
M. Wt: 333.41
InChI Key: MXFGOAXJXAOXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with an ethyl group and an ether linkage to a piperidine ring, which is further substituted with a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine involves interaction with various molecular targets:

Comparison with Similar Compounds

Properties

IUPAC Name

[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c1-3-11-8-16-15(17-9-11)22-12-4-6-20(7-5-12)14(21)13-10(2)18-19-23-13/h8-9,12H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFGOAXJXAOXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=C(N=NS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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